molecular formula C16H17F2N3O B2499656 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286717-63-2

1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No.: B2499656
CAS No.: 1286717-63-2
M. Wt: 305.329
InChI Key: AQJPWIZPOPYMLF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a cyclopropyl group, a 2,6-difluorophenyl ring, and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The 2,6-difluorophenyl moiety is structurally analogous to ligands targeting neurological receptors, while the pyrrole and cyclopropyl groups may influence steric and electronic properties, impacting binding affinity and metabolic stability.

Properties

IUPAC Name

1-cyclopropyl-3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-20-9-3-4-12(20)10-21(11-7-8-11)16(22)19-15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJPWIZPOPYMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Difluorophenyl Group: The difluorophenyl moiety can be incorporated through electrophilic aromatic substitution reactions, using fluorinated benzene derivatives.

    Pyrrole Functionalization: The pyrrole ring is typically synthesized through Paal-Knorr synthesis or other pyrrole-forming reactions.

    Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an isocyanate with an amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the urea group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Biological Activity Enantiomer-Specific Activity References
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea Urea Cyclopropyl, 2,6-difluorophenyl, (1-methyl-1H-pyrrol-2-yl)methyl Hypothesized α4β2 nAChR modulation (inferred from urea analogs) Not reported
3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea (Urea 1R) Urea 2,4-difluorophenyl, pyrazolyl, isopropyl Potentiation of α4β2 nAChR (no activity at α3β2/α3β4) 1R enantiomer active; 1S inactive
Rufinamide Triazole 2,6-difluorobenzyl Anticonvulsant (partial-onset seizures, Lennox-Gastaut syndrome) Not applicable (non-chiral)
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Polymorph) Triazole 2,6-difluorophenylmethyl Anticipated anticonvulsant activity (structural similarity to Rufinamide) Not reported

Key Observations:

Structural Differences:

  • The target compound’s urea core distinguishes it from triazole-based drugs like Rufinamide, which exhibit anticonvulsant activity via sodium channel modulation . Urea derivatives, however, are more commonly associated with receptor-specific modulation (e.g., nAChR) .
  • The 2,6-difluorophenyl substituent in the target compound contrasts with the 2,4-difluorophenyl group in Urea 1R. Positional differences in fluorine substitution can alter receptor binding; 2,6-substitution may enhance steric hindrance or dipole interactions compared to 2,4-substitution .

Triazole analogs (e.g., Rufinamide) lack urea’s hydrogen-bonding capacity, which may reduce affinity for nAChRs but enhance sodium channel interactions .

The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a common issue in aryl-alkyl ureas .

Biological Activity

The compound 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a member of the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F2N3OC_{14}H_{15}F_2N_3O, with a molecular weight of approximately 281.29 g/mol. The structure features a cyclopropyl group and a difluorophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Specifically, they have been reported to inhibit BRAF(V600E) and EGFR pathways, which are often mutated in cancers such as melanoma and lung cancer .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have shown that derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a pivotal role in inflammation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies report significant inhibition of bacterial growth, indicating that these compounds may serve as effective agents against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and pyrrole rings significantly influence the biological activity of the urea derivatives. For example:

  • Substituents on the phenyl ring : The presence of fluorine atoms enhances lipophilicity and biological activity.
  • Pyrrole modifications : Altering the methyl group on the pyrrole ring can lead to variations in potency against specific targets .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives, including variations of the target compound, showed promising results in vitro against melanoma cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory models, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

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